N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
The compound “N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure analysis of a similar compound, “Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate”, shows that it has a molecular weight of 387.82 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various steps including reaction with reagents, dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis
A similar compound, “Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate”, has a melting point of 65.2°C, a relative density of 1.367 g/cm3, and a vapor pressure of 2.6.10–10 hPa at 20°C .Mechanism of Action
Target of Action
Many anticonvulsant drugs affect various molecular targets, including modulation of voltage-gated ion channels, enhancement of gabaergic transmission, blockade of ionotropic glutamate (nmda, ampa) receptors, or interactions with elements of the synaptic release machinery .
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This could potentially be a part of the interaction mechanism with its targets.
Biochemical Pathways
It’s known that the compound promotes rsp5/nedd4-dependent endosomal transport and protects against α-synuclein toxicity . This suggests that it may be involved in the regulation of endosomal transport pathways and cellular processes related to α-synuclein, a protein implicated in neurodegenerative disorders.
Pharmacokinetics
The compound is a metabolite of ticlopidine , suggesting that it may share similar pharmacokinetic properties.
Result of Action
It’s known that the compound protects against α-synuclein toxicity and reverses the α-synuclein-induced pathological phenotype in parkinson’s disease cortical neurons . This suggests that it may have neuroprotective effects.
Action Environment
It’s worth noting that many chemical compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-14(21)16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHFYQVZGICIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
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